1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H20BrClN2O3S and its molecular weight is 483.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , often referred to by its IUPAC name or CAS number (894030-64-9), exhibits significant biological activity that has been the subject of various studies. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O4 |
Molecular Weight | 387.8 g/mol |
CAS Number | 894030-64-9 |
Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity against specific targets involved in cancer progression and microbial infections. The presence of both the chlorophenyl and dihydrobenzo[dioxin] moieties implies a likelihood of interactions with cellular receptors or enzymes.
Anticancer Activity
Preliminary studies have indicated that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have shown to activate tumor suppressor proteins such as p53 in gastric adenocarcinoma cell lines .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies evaluating similar thiazine derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations .
Case Studies and Research Findings
-
Anticancer Studies :
- A compound structurally similar to the target compound demonstrated an IC50 value of 11 nM against a glycolipid synthase inhibitor. This suggests that modifications to the thiazine core could enhance anticancer efficacy .
- In vitro studies on hepatoma cell lines revealed promising results for compounds with similar frameworks in inhibiting cell proliferation and inducing apoptosis .
-
Antimicrobial Evaluations :
- A study focusing on lignin-derived tetrahydro compounds reported significant antibacterial activity against S. aureus, indicating that modifications to the thiazine structure could yield potent antimicrobial agents .
- Another investigation into related dioxins found that certain derivatives exhibited strong antifungal properties alongside their antibacterial effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of synthesized products .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN2O3S.BrH/c21-15-3-5-16(6-4-15)22-13-20(24,23-8-1-11-27-19(22)23)14-2-7-17-18(12-14)26-10-9-25-17;/h2-7,12,24H,1,8-11,13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWALLWLJSMAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.